

Structural Elucidation of Caffeidine Acid Sodium Salt via High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Caffeidine Acid Sodium Salt

Cat. No.: B13858200

[Get Quote](#)

Executive Summary

In pharmaceutical quality control and drug development, the unambiguous structural elucidation of degradation products is a fundamental requirement for ensuring drug safety. **Caffeidine Acid Sodium Salt** (Sodium 1-methyl-4-[methyl(methylcarbamoyl)amino]-1H-imidazole-5-carboxylate) is a critical impurity formed via the alkaline hydrolysis of caffeine. Because its structure consists almost entirely of isolated spin systems (singlets in ^1H NMR), traditional 1D NMR is insufficient for complete characterization.

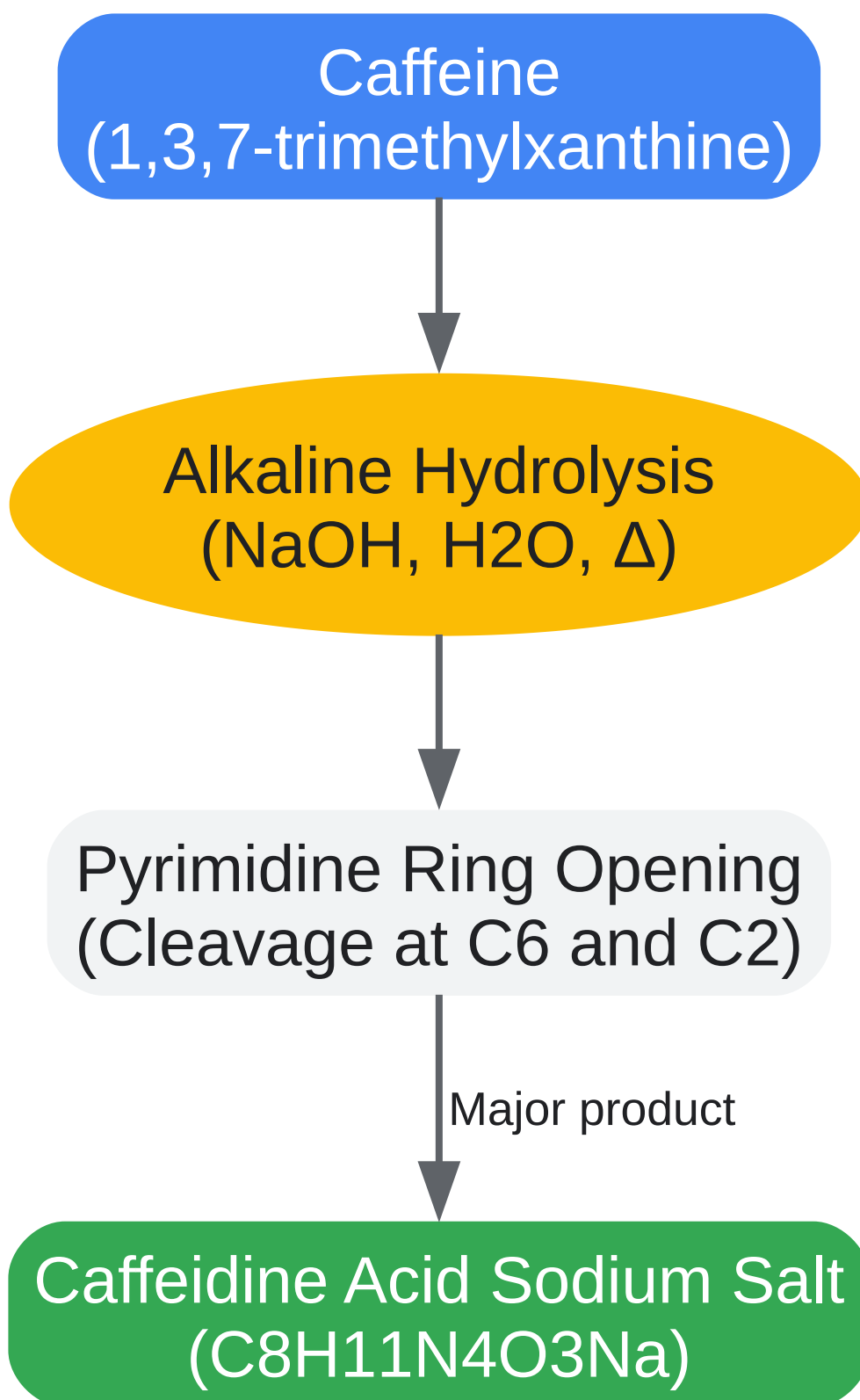
This application note provides a field-proven, self-validating Nuclear Magnetic Resonance (NMR) protocol designed to unambiguously map the molecular connectivity of **Caffeidine Acid Sodium Salt**. By leveraging 2D Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, we establish a closed-loop logical framework that definitively proves the position of every functional group.

Chemical Context & Reaction Pathway

Understanding the origin of a degradation product is the first step in structural elucidation. When caffeine (1,3,7-trimethylxanthine) is subjected to alkaline conditions, it undergoes a nucleophilic attack at the C2 and C6 carbonyl carbons. This leads to the cleavage of the

pyrimidine ring, yielding the imidazole derivative known as caffeidine acid . In the presence of sodium hydroxide, the resulting carboxylic acid is immediately deprotonated to form the highly water-soluble sodium salt .

The structural transformation is characterized by the loss of the conjugated purine system and the generation of three distinct methyl environments: an imidazole N -methyl, a tertiary amine N -methyl, and a secondary amine N -methyl within a newly formed urea moiety.



[Click to download full resolution via product page](#)

Reaction pathway of caffeine alkaline hydrolysis yielding **Caffeidine Acid Sodium Salt**.

Experimental Design & Causality

To build a self-validating protocol, every experimental parameter must be chosen with deliberate causality:

- Solvent Selection (D₂O): **Caffeidine Acid Sodium Salt** is highly polar. Deuterium oxide (D₂O) is selected over DMSO-*d*₆ or CDCl₃ to ensure complete dissolution and sharp resonance lines. Crucially, D₂O facilitates deuterium exchange with the urea -NH- proton. This eliminates quadrupolar broadening from the nitrogen atom, collapsing the adjacent secondary N-methyl signal into a sharp, easily integrable singlet.
- The Necessity of HMBC: The ¹H NMR spectrum of this compound yields only singlets (three methyl groups and one isolated aromatic proton). COSY (Correlation Spectroscopy) is useless here because there are no adjacent protons to couple. Therefore, HMBC is the only way to bridge the 2-bond and 3-bond gaps between the isolated methyl protons and the quaternary carbons of the imidazole and urea moieties.

Step-by-Step NMR Protocol

Sample Preparation

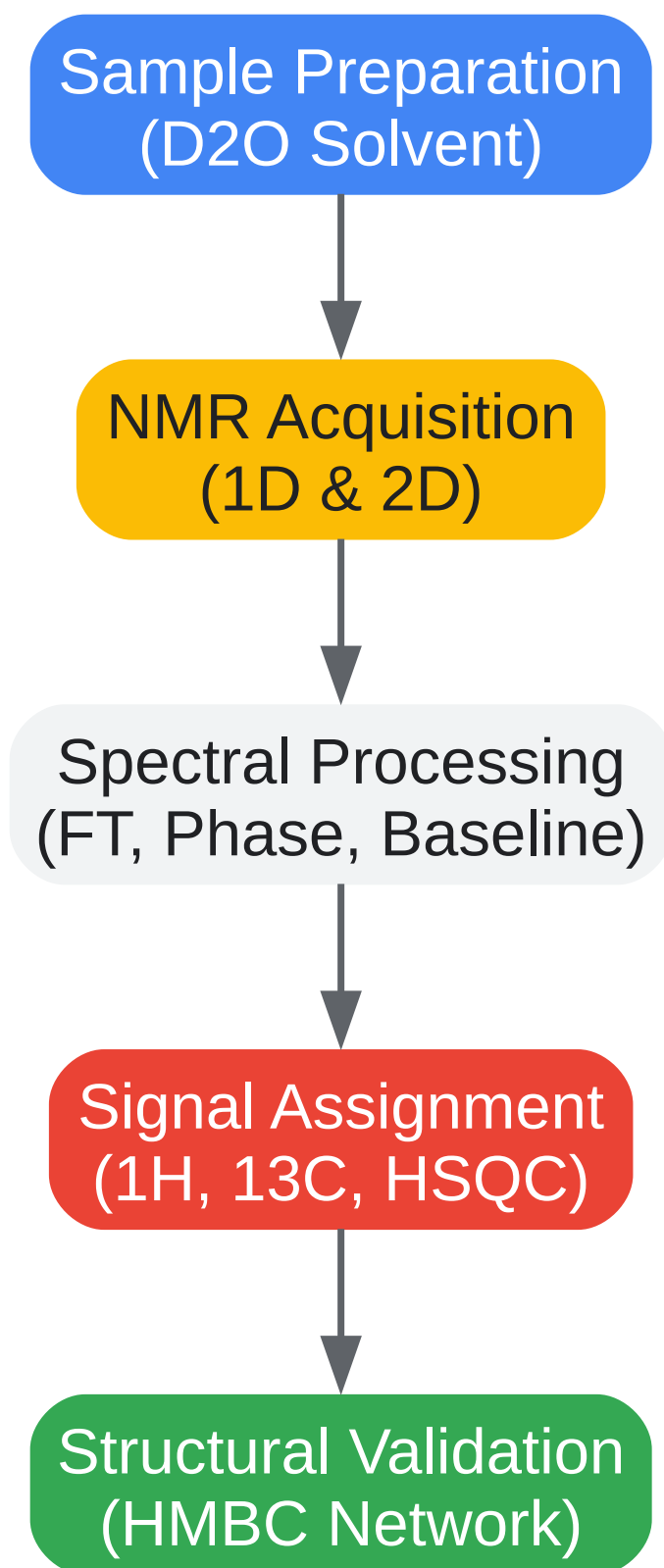
- Weigh precisely 10–15 mg of **Caffeidine Acid Sodium Salt** reference standard.
- Dissolve the analyte in 0.6 mL of D₂O (99.9% D) in a clean glass vial. Vortex for 30 seconds to ensure complete dissolution.
- Transfer the homogeneous solution into a high-precision 5 mm NMR tube.

Instrument Setup & Tuning

- Insert the sample into a 600 MHz NMR spectrometer equipped with a CryoProbe (for enhanced ¹³C sensitivity).
- Regulate the probe temperature to 298 K to prevent thermal degradation and chemical shift drift.
- Lock the spectrometer to the deuterium frequency of D₂O and perform automated gradient shimming (Z1–Z5) to achieve a line width of < 0.5 Hz for the residual solvent peak.

Data Acquisition Parameters

- ^1H NMR: Acquire 16 scans with a relaxation delay (D1) of 2.0 s and a spectral width of 12 ppm.
- ^{13}C NMR: Acquire 1024 scans with a D1 of 2.0 s and a spectral width of 250 ppm, utilizing WALTZ-16 proton decoupling.
- HSQC (Heteronuclear Single Quantum Coherence): Phase-sensitive, 256 increments in t_1 , 8 scans per increment.
- HMBC: Optimized for long-range coupling constants ($nJ_{\text{CH}}=8$ Hz). Acquire 256 increments with 16 scans per increment.



[Click to download full resolution via product page](#)

Step-by-step NMR spectroscopy workflow for **Caffeidine Acid Sodium Salt** elucidation.

Data Presentation & Structural Interpretation

Once the data is processed (Fourier transform, phase correction, and baseline correction), the signals must be assigned based on electronic environments.

Table 1: ¹H NMR Assignments (600 MHz, D₂O)

Position	Chemical Shift (δ, ppm)	Multiplicity	Integration	Causality / Structural Logic
C2-H	7.65	Singlet (s)	1H	Aromatic imidazole proton; highly deshielded by the two adjacent electronegative nitrogen atoms (N1 and N3).
N1-CH ₃	3.82	Singlet (s)	3H	N-methyl group on the aromatic imidazole ring.
N(CH ₃)-C=O	3.15	Singlet (s)	3H	Tertiary amine methyl; deshielded by the adjacent urea carbonyl group.
NH-CH ₃	2.70	Singlet (s)	3H	Secondary amine methyl; appears upfield relative to the tertiary amine.

(Note: The secondary amine -NH- proton exchanges with D₂O and is therefore not observed in the spectrum.)

Table 2: ^{13}C NMR Assignments (150 MHz, D₂O)

Position	Chemical Shift (δ , ppm)	Type	Causality / Structural Logic
C5-COO -	168.5	C	Carboxylate carbonyl; deshielded due to oxygen atoms, but lacks the resonance conjugation of an amide.
N-C(=O)-N	161.2	C	Urea carbonyl; characteristic chemical shift for a di-substituted urea moiety.
C4	143.0	C	Imidazole quaternary carbon; attached to the electron-withdrawing urea nitrogen.
C2	139.5	CH	Imidazole methine carbon; directly correlates with δ 7.65 in the HSQC spectrum.
C5	128.0	C	Imidazole quaternary carbon; attached to the carboxylate group.
N(CH ₃)-C=O	38.5	CH ₃	Tertiary N-methyl carbon; confirmed via HSQC correlation to δ 3.15.

N1-CH 3	34.2	CH 3	Imidazole N-methyl carbon; confirmed via HSQC correlation to δ 3.82.
NH-CH 3	27.8	CH 3	Secondary N-methyl carbon; confirmed via HSQC correlation to δ 2.70.

The Self-Validating System: HMBC Network

To ensure absolute trustworthiness, the protocol relies on a self-validating HMBC network. If the proposed structure is correct, the 2D HMBC spectrum must exhibit the following cross-peaks, which act as a cryptographic key verifying the molecular assembly:

- Anchoring the Imidazole Ring: The N1-CH 3 protons (δ 3.82) must show strong 3-bond correlations to both C2 (δ 139.5) and C5 (δ 128.0). Simultaneously, the C2-H proton (δ 7.65) must correlate to C4 (δ 143.0) and C5 (δ 128.0). This definitively proves the 1,4,5-substitution pattern of the imidazole core.
- Anchoring the Urea Moiety: The tertiary N-methyl protons (δ 3.15) must correlate to the imidazole C4 (δ 143.0) and the urea carbonyl (δ 161.2). This proves the urea group is attached at the C4 position.
- Closing the Loop: The secondary N-methyl protons (δ 2.70) must correlate exclusively to the urea carbonyl (δ 161.2), confirming its terminal position on the urea chain.

If this specific network of correlations is observed, the structure of **Caffeidine Acid Sodium Salt** is unambiguously confirmed, and the analytical batch can be released for downstream toxicological or stability testing.

References

- Kumar, R., Wacker, C. D., Mende, P., Spiegelhalder, B., Preussmann, R., & Siddiqi, M. (1993). Caffeine-derived N-nitroso compounds. II. Synthesis and characterization of

nitrosation products from caffeidine and caffeidine acid. Chemical Research in Toxicology, 6(1), 50-58. URL:[[Link](#)]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 126542, Caffeidine acid. PubChem. URL:[[Link](#)]
- Turpin, V., Beniddir, M. A., Genta-Jouve, G., Skiredj, A., Gallard, J.-F., Leblanc, K., & Le Pogam, P. (2020). Caffeine Alkaline Hydrolysis and in Silico Anticipation Reveal the Origin of Camellimidazoles. Journal of Natural Products, 83(5), 1584–1590. URL:[[Link](#)]
- To cite this document: BenchChem. [Structural Elucidation of Caffeidine Acid Sodium Salt via High-Resolution NMR Spectroscopy]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13858200/docs#structural-elucidation-of-caffeidine-acid-sodium-salt-via-high-resolution-nmr-spectroscopy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check